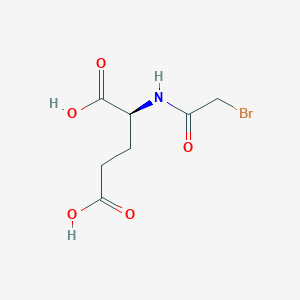

N-(Bromoacetyl)-L-glutamic acid

Description

Properties

CAS No. |

56576-87-5 |

|---|---|

Molecular Formula |

C7H10BrNO5 |

Molecular Weight |

268.06 g/mol |

IUPAC Name |

(2S)-2-[(2-bromoacetyl)amino]pentanedioic acid |

InChI |

InChI=1S/C7H10BrNO5/c8-3-5(10)9-4(7(13)14)1-2-6(11)12/h4H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1 |

InChI Key |

XYOZDFYRDGNILL-BYPYZUCNSA-N |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)CBr |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Approaches

Direct Acylation in Organic Solvents

The most straightforward method for synthesizing N-(Bromoacetyl)-L-glutamic acid involves reacting L-glutamic acid with bromoacetyl chloride or bromide in an organic solvent. This approach leverages the nucleophilic amino group of L-glutamic acid, which attacks the electrophilic carbonyl carbon of the bromoacetyl halide. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used solvents due to their ability to dissolve both reactants while maintaining reaction homogeneity. Triethylamine (TEA) is added to neutralize hydrohalic acid byproducts, driving the reaction to completion. For example, suspending L-glutamic acid in DCM with TEA and adding bromoacetyl bromide dropwise at 0°C yields the product after 12–24 hours of stirring.

Schotten-Baumann Reaction Conditions

The Schotten-Baumann method, traditionally used for acylating amines, has been adapted for this synthesis. In this biphasic system, L-glutamic acid is dissolved in an aqueous sodium bicarbonate solution (pH 8–9), while bromoacetyl chloride is introduced in an immiscible organic solvent like diethyl ether. The base deprotonates the amino group, enhancing its nucleophilicity, while the carboxylic acid groups remain protonated and unreactive. Vigorous stirring ensures interfacial contact, and the product precipitates upon acidification. This method avoids carboxy-group protection but requires precise pH control to prevent hydrolysis of the bromoacetyl group.

Protection-Deprotection Strategies

To prevent unwanted acylation of carboxylic acid groups, protection strategies using methyl or tert-butyl esters are employed. For instance, L-glutamic acid is first esterified using methanol and thionyl chloride, yielding dimethyl L-glutamate. Subsequent reaction with bromoacetyl bromide in THF and TEA selectively acylates the amino group. Final deprotection with aqueous hydrochloric acid regenerates the free carboxylic acids. While this method adds steps, it achieves higher regioselectivity, with reported yields exceeding 85%.

Optimization of Reaction Parameters

Solvent Systems

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of L-glutamic acid but may increase side reactions with carboxylic acid groups. Mixed solvent systems, such as THF:DMF (10:1 v/v), balance solubility and reactivity, achieving yields of 78–82%. Non-polar solvents like DCM minimize esterification of carboxylic acids but require longer reaction times.

Table 1: Solvent Impact on Reaction Yield

| Solvent System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM + TEA | 25 | 75 | 95 |

| THF:DMF (10:1) | 0 → 25 | 82 | 97 |

| Aqueous NaHCO3 + Ether | 5 | 68 | 93 |

Base Selection

The choice of base affects both reaction rate and byproduct formation. Strong bases like sodium hydroxide risk hydrolyzing the bromoacetyl group, whereas weak bases like TEA or sodium bicarbonate provide sufficient deprotonation without degradation. In DCM-based systems, TEA achieves 75% yield, while sodium bicarbonate in aqueous systems yields 68%.

Temperature and Time

Low temperatures (0–5°C) during bromoacetyl halide addition minimize exothermic side reactions. Subsequent stirring at room temperature for 12–24 hours ensures complete conversion. Prolonged heating above 30°C reduces yields due to decomposition, as observed in thermogravimetric analyses.

Analytical Characterization

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms successful acylation. The disappearance of the amino proton signal at δ 3.1 ppm (D2O) and the appearance of a carbonyl signal at δ 170.5 ppm in the carbon NMR spectrum are diagnostic. High-performance liquid chromatography (HPLC) with UV detection at 210 nm reveals purities exceeding 95% under optimized conditions.

Applications and Derivatives

This compound serves as a precursor for glutaminase inhibitors, which disrupt cancer cell metabolism. Its bromo group facilitates nucleophilic substitution reactions, enabling conjugation with thiol-containing biomolecules. Derivatives like this compound morpholide exhibit enhanced blood-brain barrier penetration, making them candidates for neuro-oncology therapeutics.

Chemical Reactions Analysis

Types of Reactions: N-(Bromoacetyl)-L-glutamic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

Acylation Reactions: The compound can participate in acylation reactions with primary amines, forming amide bonds.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include thiols and amines.

Solvents: Reactions are typically carried out in solvents such as DMF or aqueous solutions.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in peptide synthesis and other biochemical applications .

Scientific Research Applications

N-(Bromoacetyl)-L-glutamic acid has several scientific research applications, including:

Peptide Synthesis: It is used as a building block in the synthesis of cyclic peptides, peptomers, and peptide conjugates.

Biological Research: The compound is employed in the study of protein modifications and interactions, particularly in the development of synthetic vaccines and peptide-based therapeutics.

Medical Applications:

Industrial Applications: The compound is used in the production of various bioactive heterocyclic systems and industrially significant scaffolds.

Mechanism of Action

The mechanism of action of N-(Bromoacetyl)-L-glutamic acid involves its ability to form covalent bonds with nucleophilic sites on proteins and peptides. This covalent modification can alter the structure and function of the target molecules, leading to changes in their biological activity. The bromoacetyl group acts as an electrophile, reacting with nucleophiles such as thiol and amino groups on proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The biological and chemical profiles of N-substituted L-glutamic acid derivatives vary significantly based on substituent groups. Key examples include:

Q & A

Q. What are the key strategies for synthesizing N-(Bromoacetyl)-L-glutamic acid, and how can side reactions be minimized?

- Methodological Answer :

The synthesis typically involves bromoacetylation of L-glutamic acid under controlled conditions. A common approach uses bromoacetyl bromide in anhydrous solvents (e.g., THF) with a base (e.g., triethylamine) to neutralize HBr byproducts. Protecting the α-carboxyl and α-amino groups of L-glutamic acid with tert-butoxycarbonyl (Boc) groups before bromoacetylation can prevent unwanted side reactions (e.g., diketopiperazine formation) . Post-reaction, deprotection under mild acidic conditions (e.g., TFA) yields the final product. Reaction monitoring via TLC or HPLC is critical to detect intermediates and optimize yields .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Elemental Analysis : Confirm elemental composition (C, H, N, Br) to validate stoichiometry. For example, deviations in nitrogen content may indicate incomplete bromoacetylation .

- Spectroscopy : Use H/C NMR to verify bromoacetyl group attachment (e.g., carbonyl signals at ~170 ppm) and chiral integrity of L-glutamic acid. FT-IR can confirm amide bond formation (N-H stretch ~3300 cm) .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 220 nm) quantifies purity. Method validation (linearity, LOD, LOQ) ensures reliability for batch comparisons .

Q. What are the optimal storage conditions to maintain compound stability?

- Methodological Answer :

Store at -20°C in anhydrous conditions (desiccated environment) to prevent hydrolysis of the bromoacetyl group. Avoid prolonged exposure to light, as bromoacetyl derivatives are photolabile. For aqueous solutions, use buffers at pH 4–6 to balance stability and solubility. Stability studies via accelerated degradation (e.g., 40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for bromoacetylated amino acids?

- Methodological Answer :

Discrepancies often arise from differences in reaction media (e.g., polar vs. nonpolar solvents) or competing nucleophiles. For example:- In aqueous buffers, bromoacetyl groups may hydrolyze to form acetic acid derivatives, altering reactivity .

- In organic solvents (e.g., DMF), competing alkylation at the γ-carboxyl group of L-glutamic acid may occur.

Systematic studies using kinetic assays (e.g., tracking thiol-specific alkylation rates with Ellman’s reagent) under standardized conditions can clarify reactivity profiles .

Q. What advanced analytical techniques are suitable for studying bromoacetyl-glutamic acid conjugates in biological systems?

- Methodological Answer :

- LC-MS/MS : Quantifies trace levels in biological matrices (e.g., cell lysates). Use isotopically labeled analogs (e.g., C-L-glutamic acid) as internal standards .

- Radiolabeling : Synthesize F- or C-labeled derivatives (e.g., N-(2-[F]fluoropropionyl)-L-glutamic acid) for PET imaging to study tumor uptake and metabolism .

- Circular Dichroism (CD) : Monitors conformational changes in protein-bromoacetyl adducts, critical for studying enzyme inhibition .

Q. How does the bromoacetyl group influence the biological activity of L-glutamic acid derivatives?

- Methodological Answer :

The electrophilic bromoacetyl group enables covalent binding to nucleophilic residues (e.g., cysteine thiols) in enzymes. For example:- Inhibition Studies : Test bromoacetyl-glutamic acid against glutaminase or transaminases. Measure IC values and confirm covalent adduct formation via mass spectrometry .

- Selectivity Profiling : Compare reactivity with non-bromoacetylated analogs using proteome-wide activity-based protein profiling (ABPP) .

Q. What experimental designs are recommended for studying bromoacetyl-glutamic acid in enzyme kinetics?

- Methodological Answer :

- Pre-steady-state Kinetics : Use stopped-flow spectrophotometry to measure rapid alkylation rates.

- Competitive Inhibition Assays : Include thiol-containing competitors (e.g., glutathione) to assess binding specificity.

- Molecular Dynamics (MD) Simulations : Model covalent interactions with target enzymes (e.g., glutamine synthetase) to guide mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.